molecular formula C8H9ClFN B13131248 2-Chloro-3-fluoro-5-isopropylpyridine CAS No. 1256833-94-9

2-Chloro-3-fluoro-5-isopropylpyridine

Cat. No.: B13131248
CAS No.: 1256833-94-9
M. Wt: 173.61 g/mol
InChI Key: CDHXHGKEPNAFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro-5-isopropylpyridine is a versatile heteroaromatic building block designed for advanced research and development. Its structure, featuring chlorine and fluorine atoms at the 2- and 3- positions alongside an isopropyl group at the 5- position, makes it a valuable intermediate in several cutting-edge fields. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of complex molecules. The specific substitution pattern on the pyridine ring is highly relevant for structure-activity relationship (SAR) studies, particularly in the development of potent enzyme inhibitors . For instance, pyridine derivatives with halogen and alkyl substituents have been identified as key scaffolds in inhibitors for targets like human dihydroorotate dehydrogenase (DHODH), with implications for antiviral and immunosuppressive therapies . The presence of both chlorine and fluorine atoms, which are strong electron-withdrawing groups, creates electron deficiency in the ring, activating it towards nucleophilic aromatic substitution reactions. This allows researchers to systematically replace the halogens with a variety of nucleophiles, such as amines or alkoxides . Concurrently, the isopropyl group offers a site for further functionalization or can be used to fine-tune the molecule's lipophilicity and steric profile, critical factors in drug design . Beyond pharmaceuticals, this compound's unique properties are valuable in material science. The combination of electronegative substituents and an aromatic core can be leveraged to create novel functional materials. Researchers can utilize this intermediate to develop polymers, coatings, and advanced electronic materials with enhanced thermal stability or specific optical characteristics . The halogen atoms are amenable to metal-catalyzed cross-coupling reactions, enabling the construction of more extensive conjugated systems for optoelectronic applications . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1256833-94-9

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-chloro-3-fluoro-5-propan-2-ylpyridine

InChI

InChI=1S/C8H9ClFN/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,1-2H3

InChI Key

CDHXHGKEPNAFTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-isopropylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the use of halogenation reactions where pyridine derivatives are treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-chloropyridine with a fluorinating agent such as cesium fluoride in the presence of a suitable solvent can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-fluoro-5-isopropylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-isopropylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃ in ) deactivate the pyridine ring, directing reactions to specific positions.
  • The isopropyl group (electron-donating) may enhance nucleophilic substitution at positions 2 or 5.

Molecular Weight : The target compound’s molecular weight (~175.64 g/mol) falls between simpler derivatives (e.g., 131.54 g/mol for 2-chloro-5-fluoropyridine ) and heavier analogs like the stannyl derivative (420.58 g/mol ).

Research Findings and Limitations

  • Synthetic Challenges : The isopropyl group in the target compound may complicate purification compared to methyl or CF₃ analogs.
  • Data Gaps : Specific thermodynamic data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.

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